Ethyl 4-amino-6-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-AMINO-6-(3,4,5-TRIMETHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes an ethyl ester group, an amino group, and a trimethoxybenzamido group attached to a quinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-6-(3,4,5-TRIMETHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The quinoline derivative is nitrated using a mixture of nitric and sulfuric acids, and the nitro group is subsequently reduced to an amino group using a reducing agent like iron and hydrochloric acid.
Attachment of the Trimethoxybenzamido Group: The trimethoxybenzamido group can be attached through an amide coupling reaction. This involves reacting the aminoquinoline derivative with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-6-(3,4,5-TRIMETHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, where nucleophiles like amines or alcohols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
ETHYL 4-AMINO-6-(3,4,5-TRIMETHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-6-(3,4,5-TRIMETHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The trimethoxybenzamido group can enhance its binding affinity to biological targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-3-carboxylate derivatives: Compounds with variations in the ester or amide groups.
Trimethoprim: An antibiotic with a similar trimethoxybenzene moiety but different core structure.
Uniqueness
ETHYL 4-AMINO-6-(3,4,5-TRIMETHOXYBENZAMIDO)QUINOLINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxybenzamido group enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 4-amino-6-[(3,4,5-trimethoxybenzoyl)amino]quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23N3O6/c1-5-31-22(27)15-11-24-16-7-6-13(10-14(16)19(15)23)25-21(26)12-8-17(28-2)20(30-4)18(9-12)29-3/h6-11H,5H2,1-4H3,(H2,23,24)(H,25,26) |
InChI Key |
KJJDUXFVFIYLLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.